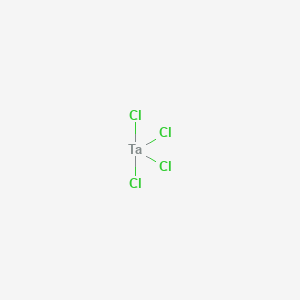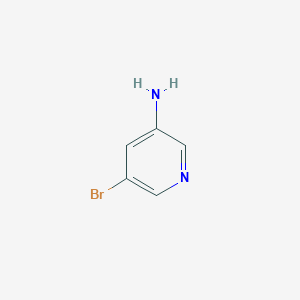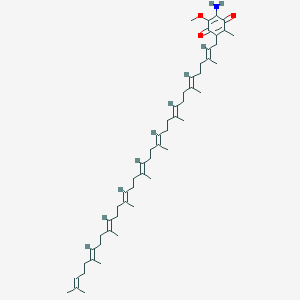
Rhodoquinone-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodoquinone-9 (RQ-9) is a quinone molecule that has been extensively studied for its potential use in scientific research. It is a redox-active molecule that can easily undergo reduction and oxidation reactions, making it an excellent tool for studying cellular metabolism and energy production.
科学的研究の応用
Role in Anaerobic Energy Metabolism
Rhodoquinone (RQ) is a crucial cofactor in the anaerobic energy metabolism of certain species. Rhodospirillum rubrum, a bacterium, utilizes RQ in its anaerobic respiration, specifically in the fumarate reductase pathway, a form of anaerobic respiration. This process is structurally akin to the aerobic respiratory chain's use of ubiquinone (coenzyme Q), indicating the versatile role of these quinones in cellular energy processes. Intriguingly, RQ is not found in humans or other mammals, making its biosynthesis a potential target for parasitic-specific interventions (Brajcich et al., 2009).
Involvement in Mitochondrial Electron Transport
In Euglena gracilis, a facultative anaerobic protist, Rhodoquinone-9 (RQ9) has been identified to play a significant role in mitochondrial electron transport. RQ9 content in these organisms increases under low oxygen conditions, indicating its involvement in anaerobic metabolism. RQ9 not only participates in fumarate reduction but also engages in the electron transport chain under aerobiosis and microaerophilia, mediating electron transfer between various respiratory chain components (Castro-Guerrero, Jasso‐Chávez, & Moreno-Sánchez, 2005).
Insights into Biosynthetic Pathways
Recent research has revealed two distinct biosynthetic pathways for RQ, one utilized by bacteria like Rhodospirillum rubrum and some protists, and the other by animals such as Caenorhabditis elegans and parasitic helminths. The former pathway converts ubiquinone (UQ), a key component in aerobic respiration, to RQ, while the latter involves a more complex process requiring 3-hydroxyanthranilic acid as a precursor. This understanding not only enhances the knowledge of RQ's biochemical pathways but also highlights potential drug targets for treating microbial and parasitic infections (Salinas, Langelaan, & Shepherd, 2020).
Potential in Parasitic Drug Development
Given that RQ is absent in humans but essential in certain parasites, its biosynthesis pathway presents a valuable target for developing antiparasitic drugs. The identification of genes like rquA in R. rubrum, crucial for RQ biosynthesis, opens avenues for novel drug development strategies, potentially leading to treatments that specifically target parasitic organisms without affecting the human host (Lonjers et al., 2011).
Additional Functions in Cellular Metabolism
Aside from its well-known role in anaerobic respiration, RQ is also implicated in other aspects of cellular metabolism. Experiments involving model organisms like Rhodospirillum rubrum have demonstrated the multifaceted roles of RQ in processes like photosynthesis and bioenergetics, suggesting that the functions of RQ extend beyond its role as an electron carrier (Whitworth et al., 2021).
特性
CAS番号 |
15067-23-9 |
|---|---|
製品名 |
Rhodoquinone-9 |
分子式 |
C53H81NO3 |
分子量 |
780.2 g/mol |
IUPAC名 |
2-amino-3-methoxy-6-methyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C53H81NO3/c1-39(2)21-13-22-40(3)23-14-24-41(4)25-15-26-42(5)27-16-28-43(6)29-17-30-44(7)31-18-32-45(8)33-19-34-46(9)35-20-36-47(10)37-38-49-48(11)51(55)50(54)53(57-12)52(49)56/h21,23,25,27,29,31,33,35,37H,13-20,22,24,26,28,30,32,34,36,38,54H2,1-12H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+ |
InChIキー |
GCQAFBRARRTBAO-NSCWJZNLSA-N |
異性体SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



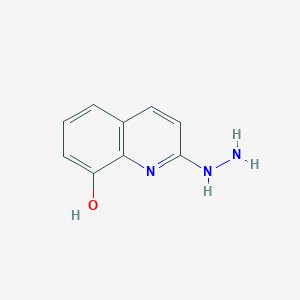

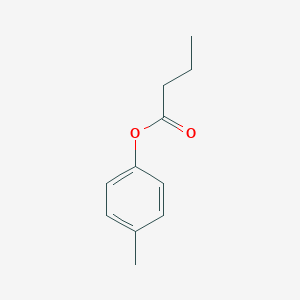
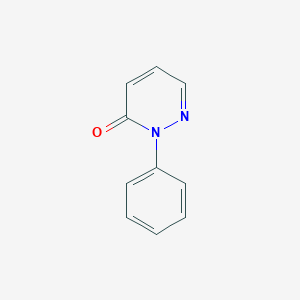
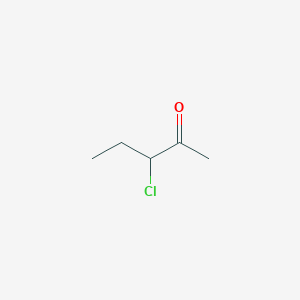
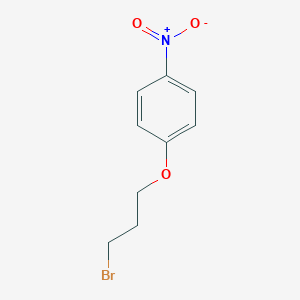
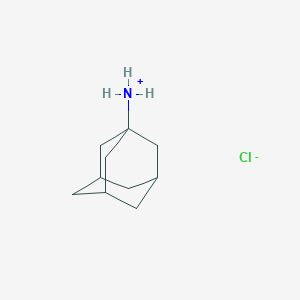
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
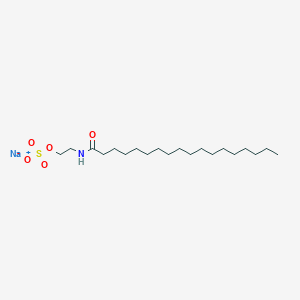
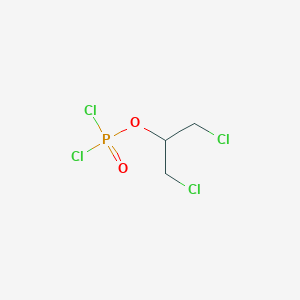
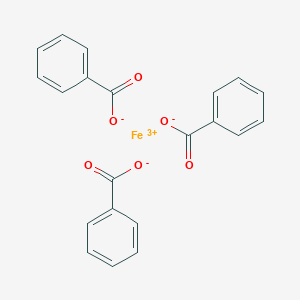
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
